![molecular formula C30H36F4N2O6S2 B515440 PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515440.png)
PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including fluorinated alkanes, benzothiophene rings, and ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core, fluorination, and esterification. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the environmental impact, possibly incorporating green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl oxirane
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic Acid
Uniqueness
PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of fluorinated alkanes, benzothiophene rings, and ester linkages. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H36F4N2O6S2 |
|---|---|
Peso molecular |
660.7g/mol |
Nombre IUPAC |
propyl 6-methyl-2-[[2,2,3,3-tetrafluoro-4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H36F4N2O6S2/c1-5-11-41-25(37)21-17-9-7-15(3)13-19(17)43-23(21)35-27(39)29(31,32)30(33,34)28(40)36-24-22(26(38)42-12-6-2)18-10-8-16(4)14-20(18)44-24/h15-16H,5-14H2,1-4H3,(H,35,39)(H,36,40) |
Clave InChI |
OLIUUTGFPRDVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C(C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCCC)(F)F)(F)F |
SMILES canónico |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C(C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)OCCC)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B515359.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furohydrazide](/img/structure/B515360.png)
![1-Benzhydryl-4-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]benzoyl}piperazine](/img/structure/B515361.png)
![N~1~,N~3~-bis[2-(1-cyclohexen-1-yl)ethyl]isophthalamide](/img/structure/B515364.png)
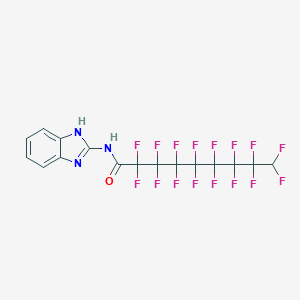
![4-bromo-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B515367.png)
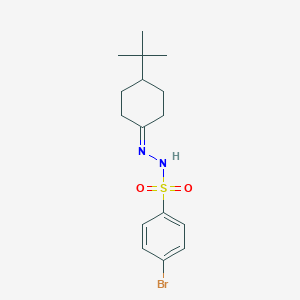
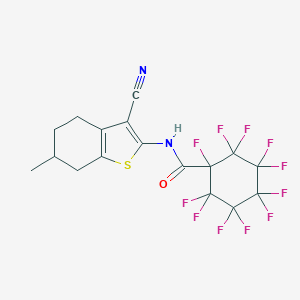
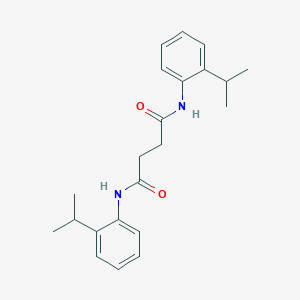
![Isopropyl 2-[(dichloroacetyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B515375.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B515376.png)
![N'-[(E)-(pentafluorophenyl)methylidene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515379.png)
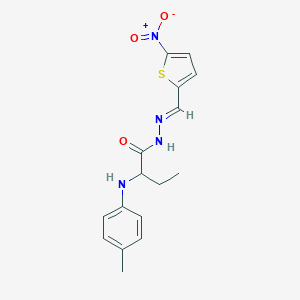
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B515382.png)
